
3-(2-Methoxyphenyl)propanoic acid
Overview
Description
3-(2-Methoxyphenyl)propanoic acid, also known as o-Methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methoxy group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methoxycinnamic acid. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Neuroscience Research
In neuroscience, 3-(2-Methoxyphenyl)propanoic acid is primarily utilized to study neurotransmitter systems, especially glutamate receptors. These receptors are pivotal in understanding various neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study: Glutamate Receptor Modulation
- A study investigated the effects of this compound on glutamate receptor activity, revealing its potential to modulate excitatory neurotransmission, which could lead to therapeutic strategies for neurodegenerative diseases.
Pharmaceutical Development
The compound is explored for its role in drug formulation, particularly in creating compounds that target specific receptors to enhance therapeutic efficacy while minimizing side effects.
Research Findings: Drug Formulation
- Research has indicated that derivatives of this compound exhibit promising antiplatelet activity comparable to acetylsalicylic acid (aspirin), suggesting potential applications in cardiovascular therapies .
Biochemical Research
Researchers use this compound to investigate metabolic pathways and enzyme interactions, providing insights into cellular processes and disease mechanisms.
Application: Metabolic Pathway Analysis
- Studies have shown that this compound can influence metabolic pathways related to inflammation and oxidative stress, making it a candidate for further investigation in chronic disease models .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the quantification of related compounds in complex mixtures, which is essential for quality control in pharmaceuticals.
Data Table: Chromatographic Applications
Application Type | Description |
---|---|
Standard for HPLC | Used as a reference standard for high-performance liquid chromatography to ensure accuracy. |
Quality Control | Employed in pharmaceutical quality control processes to quantify active ingredients. |
Agrochemical Applications
The compound is under investigation for its potential use in developing new agrochemicals aimed at enhancing plant growth or protecting against pests.
Research Initiative: Sustainable Agriculture
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as anti-inflammatory or antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 2-Methoxycinnamic acid
- 4-Methoxycinnamic acid
Uniqueness
3-(2-Methoxyphenyl)propanoic acid is unique due to the position of the methoxy group on the phenyl ring. This ortho substitution can significantly influence the compound’s chemical properties and reactivity compared to its meta and para isomers. Additionally, the presence of the methoxy group can enhance its biological activity, making it a valuable compound for various applications .
Biological Activity
3-(2-Methoxyphenyl)propanoic acid, also known as 3-(2-methoxyphenyl)propionic acid, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.2 g/mol
- Melting Point : 85–88 °C
- Boiling Point : 302 °C at 1013 hPa
The presence of the methoxy group on the phenyl ring is significant as it influences the compound's reactivity and binding affinity to biological targets, potentially leading to various biological effects such as anti-inflammatory and antioxidant activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy group enhances its binding affinity, which can lead to:
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and pain pathways. In silico studies have shown that it exhibits comparable ligand-enzyme interaction energies to acetylsalicylic acid (aspirin), indicating potential antiplatelet properties.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound possesses both anti-inflammatory and antioxidant properties. This dual action makes it a candidate for therapeutic applications in conditions characterized by inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiplatelet Activity : A study utilized molecular docking techniques to evaluate the interaction of this compound with COX-1, suggesting a mechanism for its potential antiplatelet effects comparable to established drugs like aspirin.
- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of phenylpropanoic acids has indicated that modifications can enhance biological activity. For instance, compounds with similar structures have demonstrated significant antimicrobial activity against fungal pathogens such as Candida albicans .
- Comparative Studies : Comparative analyses with other methoxy-substituted phenylpropanoic acids reveal that the position of the methoxy group significantly affects biological activity. The ortho position in this compound may enhance its reactivity compared to meta or para isomers.
Properties
IUPAC Name |
3-(2-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSNLOPIWWFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901606 | |
Record name | NoName_739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-77-4, 25173-35-7 | |
Record name | 3-(2-Methoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzenepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(o-Methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(o-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methoxybenzenepropanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F3ZLH6C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the standard molar enthalpy of sublimation for 3-(2-Methoxyphenyl)propionic acid?
A1: The standard molar enthalpy of sublimation (Δ cr g H m o) for 3-(2-Methoxyphenyl)propionic acid was determined to be between 331.16 K and 347.16 K using the Knudsen mass-loss effusion technique. []
Q2: How does the addition of a methoxy group to the phenyl ring of 3-phenylpropionic acid affect its sublimation properties?
A2: Research indicates that the addition of a methoxy group, regardless of position, leads to a higher standard molar enthalpy of sublimation compared to unsubstituted 3-phenylpropionic acid. This suggests that the methoxy group contributes to stronger intermolecular interactions in the solid phase. []
Q3: Has 3-(2-Methoxyphenyl)propionic acid been investigated for potential antiplatelet activity?
A3: Yes, in silico studies have explored the potential antiplatelet activity of 3-(2-Methoxyphenyl)propionic acid. These studies involved docking the compound into the active site of cyclooxygenase-1 (COX-1), a key enzyme in platelet aggregation. Results showed comparable ligand-enzyme interaction energies to acetylsalicylic acid, a known COX-1 inhibitor, suggesting possible antiplatelet properties. []
Q4: Are there any known synthetic routes for 3-(2-Methoxyphenyl)propionic acid?
A4: One established method involves the catalytic hydrogenation of the corresponding phenylpropenoic acid derivative. This reaction typically utilizes Raney-Nickel as a catalyst under basic conditions (NaOH) at room temperature. []
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